

Independent Verification of Aspergillomarasmine A (AMA) Activity: A Comparative Guide

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Compound of Interest

Compound Name: *Aspergillumarin A*

Cat. No.: *B15600888*

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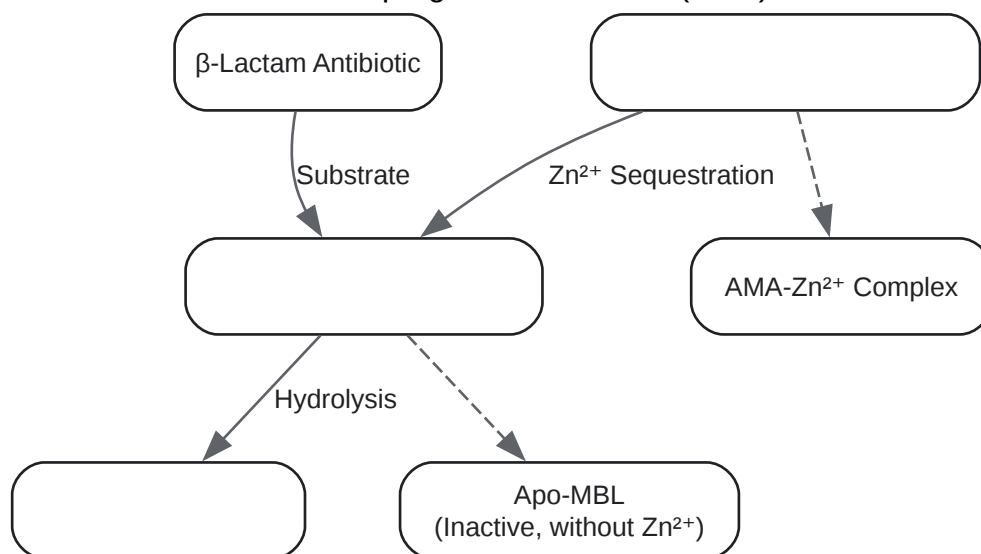
For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Aspergillomarasmine A (AMA) with other metallo- β -lactamase (MBL) inhibitors, supported by experimental data. AMA is a fungal natural product identified as a potent inhibitor of MBLs, enzymes that confer resistance to a broad range of β -lactam antibiotics in Gram-negative bacteria.[1][2][3]

Mechanism of Action

Aspergillomarasmine A functions as a selective Zn^{2+} chelator.[4][5] Metallo- β -lactamases are zinc-dependent enzymes that hydrolyze β -lactam antibiotics. AMA inhibits these enzymes by sequestering the essential zinc ions from their active site, thereby rendering them inactive.[4][5] This chelation restores the efficacy of β -lactam antibiotics against MBL-producing bacteria. Studies have shown that AMA removes one of the two zinc ions from the active site of NDM-1, a clinically significant MBL.[6]

Mechanism of Aspergillomarasmine A (AMA) Action



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